Product packaging for 2,5-Diaminoterephthalic acid(Cat. No.:CAS No. 945-30-2)

2,5-Diaminoterephthalic acid

Cat. No.: B1630355
CAS No.: 945-30-2
M. Wt: 196.16 g/mol
InChI Key: WIOZZYWDYUOMAY-UHFFFAOYSA-N
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Description

Historical Context and Early Research on Diaminoterephthalate Derivatives

The synthesis of 2,5-diaminoterephthalic acid (DATPA) has been approached through various chemical routes. A common and established method involves a two-step process starting from terephthalic acid. google.comresearchgate.net The first step is the nitration of the terephthalic acid ring using a mixture of concentrated nitric acid and sulfuric acid to produce 2,5-dinitroterephthalic acid. google.com This intermediate is then subjected to a reduction reaction, where the nitro groups are converted to amino groups. While early methods employed reagents like iron powder for the reduction, this process was often inefficient and created iron sludge, complicating purification and causing environmental concerns. google.comresearchgate.net More refined methods utilize reducing agents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid, which offers higher yields and easier work-up. google.com

Another documented synthetic pathway involves the Hofmann degradation of pyromellitic di-imide. This reaction was found to yield a mixture of diaminoterephthalic acid and 4,6-diaminoisophthalic acid. rsc.org Interestingly, when the degradation was performed on copper or cobalt chelates of the pyromellitic di-imide, or in the presence of their respective metal salts, this compound was formed exclusively. rsc.org

Early research also explored the properties and potential of diaminoterephthalate derivatives. For instance, studies in the late 1980s investigated the synthesis and electrochemistry of related pyrimidoquinazoline-5,10-diones. chemsoon.com Furthermore, research into the polymerization of DATPA derivatives to form ladder-type polyamides has been a significant area of investigation, highlighting the monomer's potential for creating thermally stable and mechanically strong polymers. researchmap.jp These foundational studies paved the way for the compound's current applications in more complex material systems.

Synthesis Route Starting Material Key Reagents Product Reported Yield
Nitration & ReductionTerephthalic acid1. H₂SO₄, HNO₃ 2. SnCl₂·2H₂O, HClThis compound82.5–89.3% (Reduction step)
Nitration & ReductionTerephthalic acid1. H₂SO₄, HNO₃ 2. Fe powder, HClThis compound75% researchgate.net
Hofmann DegradationPyromellitic di-imideCupric or Cobaltic saltsThis compoundNot specified rsc.org

Significance as a Functionalized Organic Ligand in Advanced Materials Science

The molecular architecture of this compound, featuring both hydrogen-bond-donating amine groups and coordinating carboxylic acid groups, makes it an exemplary functionalized organic ligand in materials science. smolecule.com Its most prominent application is as a "linker" or "strut" in the construction of metal-organic frameworks (MOFs). lookchem.comchemicalbook.com MOFs are crystalline, porous materials formed by the self-assembly of metal ions or clusters with organic ligands. rsc.orgbohrium.com The use of DATPA as a ligand allows for the creation of MOFs with tailored properties. smolecule.com

The amine groups on the DATPA ligand are not merely structural components; they introduce specific functionalities into the pores of the resulting MOF. rsc.org These basic amine sites can significantly enhance the material's affinity for certain molecules, such as carbon dioxide, through increased electrostatic interactions. rsc.org This functionalization is a key strategy for developing MOFs for applications like gas storage and separation. lookchem.comrsc.org

Furthermore, the functional groups on the ligand can influence the electronic properties of the MOF. Research has shown that ligand functionalization can create multiple pathways for electron transfer between encapsulated metal nanoparticles, the framework's metal nodes, and the organic ligands themselves. acs.org This ability to modulate electronic states is crucial for designing advanced catalysts. acs.org For example, zirconium-based MOFs like UiO-66, when synthesized with DATPA (forming NH₂-UiO-66), exhibit modified properties compared to the unfunctionalized version. alfa-chemistry.comcranfield.ac.uk The introduction of the amino groups alters the channel environment and can enhance photocatalytic activity or sensing capabilities. acs.orgalfa-chemistry.com The ability to precisely install functional groups within a robust, porous framework positions DATPA as a critical component in the rational design of advanced materials. bohrium.comsc.edu

Current Research Trajectories and Emerging Applications of this compound

The unique properties of this compound and the materials derived from it have led to a surge in research across various scientific disciplines. Current research is heavily focused on leveraging DATPA-based MOFs for a range of sophisticated applications.

Sensing and Detection: A significant area of research is the development of sensors based on DATPA-containing MOFs. These materials are being explored for the electrochemical and fluorescent detection of various analytes.

Cancer Cell Detection: Zirconium-based MOFs synthesized with DATPA have been used to create impedimetric aptasensors for the sensitive detection of living cancer cells, such as MCF-7 breast cancer cells. alfa-chemistry.comruixibiotech.comresearchgate.net The functionalized MOF provides a stable platform with strong bio-affinity for anchoring aptamers, which then bind to specific cell surface markers. smolecule.comresearchgate.net

Environmental and Biological Sensing: DATPA-based MOFs have shown promise as fluorescent sensors. For instance, a zirconium-based MOF demonstrated selective fluorescence detection of sodium dodecyl sulfate (B86663) (SDS) in water samples and vitamin B12 in bio-fluids. nih.gov Other applications include the fluorometric recognition of free chlorine. smolecule.com

Catalysis and Environmental Remediation: The tailored pore environment and active sites within DATPA-based MOFs make them excellent candidates for catalysis and environmental applications.

Photocatalysis: MOFs like NH₂-UiO-66(Zr), constructed using DATPA, have demonstrated activity in the photocatalytic reduction of CO₂ under visible light, a process crucial for converting greenhouse gases into useful fuels. alfa-chemistry.com

Adsorption: Covalent organic frameworks (COFs) built with DATPA have been synthesized to act as efficient adsorbents, showing a high capacity and special affinity for removing strontium (Sr²⁺) from alkaline solutions. alfa-chemistry.com

Electronics and Energy: The redox-active nature of diaminoterephthalate derivatives and their ability to participate in electron transfer processes have opened doors for their use in electronics and energy storage. nih.gov

Optoelectronics: DATPA derivatives have been used to synthesize donor-acceptor dyads with fullerenes (C₆₀). alfachemch.comacs.org These molecular systems are models for studying photoinduced charge separation, a fundamental process in solar energy conversion. acs.org

Energy Storage: MOFs derived from DATPA are being investigated for energy storage applications, including hydrogen storage and their potential use in lithium-ion batteries. lookchem.com

Polymer Science: Beyond MOFs, DATPA continues to be an important monomer for the synthesis of high-performance polymers. It is used to create ladder-type polyamides, which are known for their exceptional thermal stability and mechanical strength. alfachemch.comresearchmap.jp

Application Area Specific Use Key DATPA-based Material Finding / Significance
Sensing Living Cancer Cell DetectionZr-MOF (UiO-66-2NH₂)Platform for impedimetric aptasensor with a very low detection limit (31 cells/mL) for MCF-7 cells. researchgate.net
Sensing Analyte DetectionZr-MOFDual optical sensor for sodium dodecyl sulfate (LOD: 108 nM) and vitamin B12 (LOD: 45.3 nM). nih.gov
Catalysis CO₂ ReductionZr-MOF (NH₂-Uio-66(Zr))Exhibits photocatalytic activity for CO₂ reduction under visible light. alfa-chemistry.com
Environmental Heavy Metal AdsorptionCovalent Organic Framework (Tp-DTA)High adsorption capacity (145.4 mg/g) and affinity for Strontium (Sr²⁺) in alkaline solutions. alfa-chemistry.com
Electronics OptoelectronicsDAT-fullerene dyadServes as a model system to study photoinduced charge separation dynamics. acs.org
Polymers High-Performance MaterialsLadder-type polyamidesMonomer for synthesizing polymers with high thermal stability and mechanical strength. researchmap.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1630355 2,5-Diaminoterephthalic acid CAS No. 945-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diaminoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,9-10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOZZYWDYUOMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355701
Record name 2,5-diaminoterephthalic acid
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-30-2
Record name 2,5-diaminoterephthalic acid
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Record name 945-30-2
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Synthetic Methodologies for 2,5 Diaminoterephthalic Acid and Its Derivatives

Classical Synthetic Routes to 2,5-Diaminoterephthalic Acid

The traditional syntheses of this compound are foundational methods that have been documented for decades. These routes are characterized by their use of readily available starting materials and established chemical transformations.

Terephthalic Acid Nitration and Subsequent Reduction with Iron Powder

One of the most common and industrially relevant methods for preparing this compound begins with terephthalic acid. This process involves a two-step sequence: nitration followed by reduction. google.comresearchgate.net

The first step is the dinitration of terephthalic acid. This is typically achieved by treating terephthalic acid with a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.comsmolecule.com The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction. The reaction conditions, particularly temperature, are controlled to favor the formation of the 2,5-dinitroterephthalic acid isomer. A Chinese patent describes a process where terephthalic acid is added to a mixture of concentrated sulfuric and nitric acids at a controlled temperature, ranging from 80 to 100°C, over several hours to yield 2,5-dinitroterephthalic acid. google.com

In the second step, the resulting 2,5-dinitroterephthalic acid is reduced to this compound. smolecule.com A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid (HCl). researchgate.net This method, however, can present challenges in post-reaction work-up due to the formation of iron sludge, which can be difficult to filter and poses environmental concerns. google.com Despite these challenges, the nitration-reduction sequence remains a primary route due to the low cost and availability of the starting materials. google.com

StepReagentsKey ConditionsProduct
Nitration Terephthalic acid, Concentrated HNO₃, Concentrated H₂SO₄Temperature controlled between 60°C and 100°C google.com2,5-Dinitroterephthalic acid
Reduction 2,5-Dinitroterephthalic acid, Iron (Fe) powder, Hydrochloric acid (HCl)Reaction in an acidic aqueous mediumThis compound

Hofmann Degradation of Pyromellitic Di-imide

An alternative classical approach is the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide). The Hofmann degradation of amides typically involves treatment with bromine in a basic solution to yield a primary amine with one fewer carbon atom. When applied to pyromellitic di-imide, this reaction can produce a mixture of 4,6-diaminoisophthalic acid and the desired this compound. rsc.orgresearchgate.netresearchgate.net

Research has shown that the selectivity of this reaction can be significantly improved. rsc.orgresearchgate.net When the degradation is carried out on the copper or cobalt chelates of pyromellitic di-imide, or in the presence of cupric or cobaltic salts, the reaction yields this compound exclusively. rsc.orgresearchgate.netresearchgate.net This selectivity is attributed to the structure of the metal chelates, which directs the rearrangement to favor the formation of the terephthalic acid derivative over the isophthalic acid isomer. rsc.orgresearchgate.net

Advanced Synthetic Strategies for this compound and Derivatives

Modern synthetic efforts have focused on developing more versatile and controlled methods for producing not only the parent compound but also its functionalized derivatives, which are valuable as building blocks in materials science and medicinal chemistry.

Synthesis from 2,5-Diamino-p-xylene via Amidation, Oxidation, and Hydrolysis

An alternative, though less common, pathway to this compound starts from 2,5-diamino-p-xylene. This multi-step process involves:

Amidation: The amino groups of 2,5-diamino-p-xylene are first protected, for instance, through acylation.

Oxidation: The methyl groups on the benzene (B151609) ring are then oxidized to carboxylic acid groups.

Hydrolysis: Finally, the protecting groups on the amines are removed to yield this compound.

This method is noted to be a longer reaction sequence that uses expensive and less accessible raw materials, which limits its industrial applicability compared to the classical nitration-reduction route. google.com

Preparation of Alkylated 2,5-Diaminoterephthalate Derivatives

The 2,5-diaminoterephthalate scaffold is a powerful chromophore with useful fluorescence properties, making its derivatives attractive for various applications. acs.org The synthesis of alkylated derivatives often involves the alkylation of the two amino functions. One effective method is reductive amination. acs.org In this process, the amino groups of a 2,5-diaminoterephthalate ester react with aldehydes in the presence of a reducing agent. This strategy has been used to introduce side chains that carry other functionalities, which can be orthogonally protected. acs.orgacs.org This allows for the precise installation of different functional units onto the core chromophore. acs.org

Starting MaterialReaction TypeReagentsPurpose
Diethyl 2,5-diaminoterephthalateReductive AminationCarbaldehydes, NaBH(OAc)₃ or NaBH₃CNTo introduce alkyl side chains onto the amino groups. acs.org

Orthogonally Protected Diaminoterephthalate Scaffolds Synthesis

For applications in combinatorial chemistry and the synthesis of complex molecules, it is highly desirable to have a 2,5-diaminoterephthalate platform where the two amino groups and the two carboxylic acid groups can be modified independently. nih.govuol.de This requires an "orthogonally protected" scaffold, where each functional group has a unique protecting group that can be removed without affecting the others. uol.de

A successful strategy for creating such a platform starts with the synthesis of a mixed succinyl succinate. uol.deuol.de This intermediate is then converted into an unsymmetrical 2,5-diaminoterephthalate through a sequence of oxidative aminolysis. uol.de Following this, the functional groups can be selectively protected. For example, the less sterically hindered amino group can be protected with a Boc group, and the carboxylic acids can exist as different esters (e.g., methyl and benzyl (B1604629) esters). uol.de This orthogonally protected scaffold can then undergo stepwise deprotection and coupling reactions to attach various amines, carboxylic acids, or peptides, leading to highly functionalized and complex diaminoterephthalate derivatives. nih.govuol.de

Key StrategyStarting MaterialIntermediateProtection Scheme Example
Synthesis from mixed succinatesMixed succinyl succinateUnsymmetric 2,5-diaminoterephthalate esterOne amino group protected as Boc; carboxylic acids as methyl and benzyl esters uol.de

Synthesis of Dipyrimidine and Dialkyl Terephthalate (B1205515) Derivatives from Pyromellitic Di-imide Precursors

A notable pathway to obtaining dialkyl 2,5-di[(alkoxycarbonyl)amino]terephthalate derivatives utilizes 2,6-diphenylsulphonyloxy-1H,3H,5H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone as a key starting material. ekb.egresearchgate.net This precursor is synthesized from pyromellitic dianhydride, which is first reacted with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form 2,6-dihydroxypyromellitimide. ekb.eg Subsequent treatment with benzenesulphonyl chloride yields the desired tetrone compound. ekb.egresearchgate.net

The reaction of this tetrone precursor with various amines is a central aspect of this methodology. ekb.eg The interaction with different primary and secondary amines under reflux in glacial acetic acid, often in the presence of anhydrous sodium acetate, leads to the formation of various dipyrimidine and dialkyl terephthalate derivatives. ekb.eg The investigation into these reactions has been intensive, particularly concerning the potential for isomerization. ekb.egresearchgate.net

For instance, reacting the tetrone with primary aralkylamines like benzylamine (B48309) in glacial acetic acid yields specific greenish-yellow or yellow crystalline products. ekb.eg However, reactions with other amines, such as ethylamine, can produce a mixture of products that are difficult to separate chromatographically due to similar Rf values. ekb.eg The reaction mechanism involves a Lossen degradation pathway. ekb.eg

Table 1: Reaction of 2,6-diphenylsulphonyloxy-1H,3H,5H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone with Various Amines

Reactant AmineSolvent/CatalystProduct TypeObservationsReference
BenzylamineGlacial Acetic Acid / Sodium AcetateDipyrimidine Derivative (3g)Greenish-yellow crystals formed while hot. ekb.eg
2-PhenylethylamineGlacial Acetic Acid / Sodium AcetateDipyrimidine Derivative (3h)Yellow crystals. ekb.eg
EthylamineGlacial Acetic Acid / Sodium AcetateMixture of Dipyrimidine (3d) and Terephthalate (4b)Yellow precipitate; 1:1 mixture, difficult to separate. ekb.eg

Electrochemical Synthesis Approaches for this compound Containing Frameworks

Electrochemical synthesis has emerged as a promising alternative to traditional solvothermal methods for producing metal-organic frameworks (MOFs), offering faster reaction times and potentially lower costs. researchgate.netrsc.org This approach has been successfully applied to synthesize a manganese-based MOF using this compound (also known as diaminobenzenedicarboxylate, DABDC). researchgate.netrsc.org

The electrochemical process involves the anodic dissolution of a metal, in this case, manganese strips, in a solution containing the organic linker (this compound) dissolved in a solvent like dimethylformamide (DMF). rsc.org A conductive electrolyte, such as sodium nitrate (B79036) (NaNO₃), is added to the mixture. rsc.org The synthesis of the Mn-DABDC MOF was optimized by systematically investigating parameters like current density, electrolyte concentration, and reaction time. researchgate.netrsc.org

The optimal conditions for achieving a high yield (93%) of crystalline Mn-DABDC MOF were found to be a current of 70 mA, an electrolyte concentration of 2.7 mmol in 30 ml of DMF, and a reaction time of 2 hours. researchgate.net This rapid synthesis is a significant advantage over conventional solvothermal methods, which can take over 20 hours. rsc.org The resulting amine-functionalized Mn-DABDC MOF demonstrated high carbon dioxide and hydrogen uptake capacities. researchgate.net This was the first reported electrochemical synthesis of an amine-based manganese MOF, highlighting the method's potential for reducing large-scale production costs. researchgate.net

Beyond manganese, this linker has been used to create other frameworks, such as a Zirconium-based MOF (UiO-66-NH2), which was employed in the development of an electrochemical aptasensor for detecting cancer cells. nih.govnih.gov

Table 2: Optimized Parameters for Electrochemical Synthesis of Mn-DABDC MOF

ParameterOptimized ValueOutcomeReference
Reactants This compound (3 mmol), Mn stripsFormation of {Mn₃(DABDC)₃(DMF)₄}∞ rsc.org
Solvent 30 ml Dimethylformamide (DMF)Dissolves the organic linker rsc.org
Electrolyte 2.7 mmol Sodium Nitrate (NaNO₃)Provides conductivity researchgate.netrsc.org
Current 70 mADrives the anodic dissolution and framework formation researchgate.net
Reaction Time 2 hoursAllows for high yield of crystalline product researchgate.net
Product Yield 93%High efficiency compared to solvothermal methods researchgate.net

Challenges and Future Directions in this compound Synthesis

In the context of MOF production, conventional solvothermal and hydrothermal methods are a major challenge due to being energy-intensive, laborious, and time-consuming. rsc.orgnih.gov These high production costs hinder the large-scale commercialization of MOFs. researchgate.net

Future research is directed towards overcoming these challenges by developing more efficient, cost-effective, and environmentally friendly synthetic protocols. Key future directions include:

Advancement of Greener Synthetic Methods: There is a strong push away from conventional heating methods towards alternatives like electrochemical and microwave-assisted synthesis. rsc.orgnih.gov As demonstrated with the Mn-DABDC framework, electrochemical synthesis can drastically cut reaction times and energy consumption, which is crucial for future scale-up. researchgate.netrsc.org

Optimization of Catalytic Systems: Refining reduction methods, such as optimizing the stoichiometric ratios of reagents like SnCl₂·2H₂O, can maximize yields while minimizing costs and waste. The development of reusable catalysts is also a significant area of interest.

Process Control and Purification: Challenges in controlling reaction conditions, which can lead to difficult-to-separate byproducts or low purity, are being addressed through improved process control. patsnap.com Developing efficient purification techniques, such as recrystallization protocols that effectively remove isomers and unreacted materials, is vital for obtaining high-purity DAT required for polymer and MOF synthesis.

Exploration of New Applications: The unique properties of DAT-derived materials continue to inspire new applications. The development of DAT-based covalent organic frameworks (COFs) for heterogeneous catalysis and functionalized MOFs for biosensing and medical applications represents a significant frontier for future research. nih.govnih.govresearchgate.net

Integration of 2,5 Diaminoterephthalic Acid in Metal Organic Frameworks Mofs Research

Fundamental Principles of MOF Formation with 2,5-Diaminoterephthalic Acid Linkers

The formation of Metal-Organic Frameworks (MOFs) using this compound (H₂DATA or DABDC) as an organic linker is governed by the principles of coordination chemistry. The linker molecule possesses two carboxylate groups and two amino groups attached to a central benzene (B151609) ring. These functional groups provide multiple coordination sites for metal ions, which act as nodes in the resulting framework. The carboxylate groups typically deprotonate to form coordinate bonds with the metal centers, while the amino groups can also participate in coordination or act as functional sites within the pores of the MOF. smolecule.comresearchgate.net

The geometry and connectivity of the resulting MOF are dictated by the coordination preferences of the metal ion and the spatial arrangement of the functional groups on the this compound linker. The presence of the amino groups can influence the electronic properties of the linker and, consequently, the properties of the final MOF. These amino groups can also be involved in hydrogen bonding, which can further direct the assembly of the framework and enhance its stability. The ability of this compound to coordinate with various metal ions allows for the synthesis of a diverse range of MOF structures with tailored properties for applications in areas such as gas storage and catalysis.

Specific MOF Structures Incorporating this compound

UiO-66(Zr) is a well-known zirconium-based MOF recognized for its exceptional thermal and chemical stability. nih.gov The introduction of amino groups onto the terephthalic acid linker, creating NH₂-UiO-66(Zr), can be achieved by using 2-aminoterephthalic acid during synthesis. nih.gov Furthermore, mixed-ligand approaches have been employed, incorporating both 2-aminoterephthalate (ATA) and 2,5-diaminoterephthalate (DTA) ligands into the UiO-66(Zr) structure. researchgate.netacs.org This strategy has been shown to enhance the material's performance in applications like photocatalytic CO₂ reduction due to improved light absorption and increased CO₂ adsorption. researchgate.netacs.org The synthesis of these materials is typically carried out via a solvothermal method, where the zirconium precursor and the organic linkers are heated in a solvent like N,N-dimethylformamide (DMF). nih.govalfa-chemistry.com The resulting NH₂-UiO-66(Zr) and its mixed-ligand derivatives retain the characteristic UiO-66 structure, which consists of Zr₆O₄(OH)₄ clusters connected to twelve organic linkers. nih.gov

Table 1: Comparison of UiO-66 Derivatives

Property UiO-66(Zr) NH₂-UiO-66(Zr) Mixed-Ligand NH₂-UiO-66(Zr) (ATA/DTA)
Precursor Terephthalic acid, ZrCl₄ 2-Aminoterephthalic acid, ZrCl₄ 2-Aminoterephthalic acid, this compound, ZrCl₄
Key Feature High stability Functional amino groups Enhanced light absorption and CO₂ adsorption

| Application | Gas storage, catalysis | Photocatalysis, sensing | Enhanced photocatalytic CO₂ reduction |

NH₂-MIL-125(Ti) is a titanium-based MOF synthesized using 2-aminoterephthalic acid as the organic linker. acs.orgacs.org The structure is built from cyclic octamers of titanium oxo clusters connected by the aminoterephthalate linkers, resulting in a porous material with a three-dimensional framework. azom.com The synthesis is typically performed using a solvothermal method, where a titanium alkoxide precursor, such as titanium(IV) isopropoxide or titanium(IV) butoxide, is reacted with 2-aminoterephthalic acid in a mixture of DMF and methanol (B129727). acs.orgresearchgate.net The choice of titanium precursor can influence the crystallinity and surface area of the resulting MOF, with Ti(BuO)₄ generally yielding materials with higher surface area. acs.org NH₂-MIL-125(Ti) exhibits an S-shaped water adsorption isotherm, making it a promising candidate for adsorption heat transformation applications. acs.orgacs.org The material is also investigated for its photocatalytic properties, with its light response being related to the crystal morphology. researchgate.net

Table 2: Properties of NH₂-MIL-125(Ti)

Property Value
Formula C₄₈H₃₄N₆O₃₆Ti₈ azom.com
Formula Weight 1653.74 g/mol azom.com
Color Yellow powder azom.com
BET Surface Area ~1530 m²/g azom.com

| Pore Volume | ~0.74 cm³/g azom.com |

A manganese-based metal-organic framework, Mn-DABDC, has been synthesized using this compound (also known as diaminobenzenedicarboxylate, DABDC). rsc.orgrsc.orgteasungroup.com This MOF can be prepared through both conventional solvothermal methods and a more rapid electrochemical synthesis. rsc.orgrsc.orgteasungroup.com The solvothermal synthesis involves reacting a manganese salt, like Mn(NO₃)₂·6H₂O, with this compound in DMF at elevated temperatures. rsc.org The electrochemical method utilizes manganese strips as the anode in a solution containing the linker and an electrolyte. rsc.org The resulting Mn-DABDC(ES) from electrochemical synthesis has shown high carbon dioxide and hydrogen uptake capacities. rsc.orgrsc.org Characterization has revealed well-formed flat hexagonal rod-like crystals. rsc.org

Table 3: Synthesis Parameters and Gas Uptake of Mn-DABDC

Synthesis Method Key Parameters CO₂ Uptake H₂ Uptake
Electrochemical (ES) 70 mA current, 2.7 mmol electrolyte/30 ml DMF, 2h reaction time researchgate.net 92.4 wt% at 15 bar and 273 K rsc.orgrsc.org 12.3 wt% at 80 bar and 77 K rsc.orgrsc.org

| Solvothermal (ST) | Mn(NO₃)₂·6H₂O, this compound in DMF, 120°C for 22h rsc.org | Slightly lower than ES method rsc.org | Slightly lower than ES method rsc.org |

A dual-ligand, dual-emission europium-based MOF, denoted as Eu-DATA/BDC, has been rationally designed and synthesized. nih.govresearchgate.net This MOF incorporates both this compound (H₂DATA) and terephthalic acid (H₂BDC) as organic linkers. nih.govresearchgate.net The terephthalic acid ligand sensitizes the Eu³⁺ ions, leading to the characteristic emission of the lanthanide ion, while the this compound ligand retains its own fluorescence. nih.govresearchgate.net This dual-emission property allows for ratiometric fluorescence sensing. The synthesis involves reacting a europium salt with a mixture of the two linkers. This approach has been successfully applied for the ratiometric sensing of Cu²⁺ ions. nih.govresearchgate.net

Table 4: Characteristics of Eu-DATA/BDC MOF for Cu²⁺ Sensing

Feature Description
Ligands This compound (H₂DATA) and Terephthalic acid (H₂BDC) nih.govresearchgate.net
Metal Node Europium (Eu³⁺) nih.govresearchgate.net
Key Property Dual-emission for ratiometric sensing nih.govresearchgate.net
Analyte Copper ions (Cu²⁺) nih.govresearchgate.net
Detection Limit 0.15 μM nih.govresearchgate.net

| Response Time | < 10 seconds nih.govresearchgate.net |

Methodologies for MOF Synthesis with this compound

The synthesis of Metal-Organic Frameworks (MOFs) incorporating this compound primarily relies on several key methodologies, with the solvothermal method being the most prevalent.

Solvothermal Synthesis: This is the most common technique for preparing crystalline MOFs. lucp.netchemsociety.org.ng It involves heating a mixture of the metal salt, this compound, and a solvent in a sealed container, typically a Teflon-lined autoclave. nih.govrsc.org The temperature and reaction time are crucial parameters that influence the crystallinity and phase purity of the product. rsc.orglucp.net Common solvents used include N,N-dimethylformamide (DMF), methanol, and ethanol. rsc.orglucp.net For instance, the synthesis of Mn-DABDC involves heating the reactants in DMF at 120°C for 22 hours. rsc.org

Electrochemical Synthesis: This method offers a faster and potentially more cost-effective route to MOF production compared to solvothermal methods. rsc.orgrsc.org It involves the anodic dissolution of a metal electrode in a solution containing the organic linker and an electrolyte. rsc.org For example, Mn-DABDC has been synthesized electrochemically using manganese strips as the anode, this compound as the linker, and NaNO₃ as the electrolyte in a DMF/water mixture. rsc.org The current density, electrolyte concentration, and reaction time are key factors affecting the yield and crystallinity of the MOF. rsc.orgrsc.org

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the synthesis time compared to conventional heating methods. lucp.net While not explicitly detailed for this compound in the provided context, it is a general and efficient method for MOF synthesis. lucp.netjchemrev.com

Mechanochemical Synthesis: This solvent-free or minimal-solvent approach involves the grinding of solid reactants to induce a chemical reaction. lucp.net It is an environmentally friendly method for MOF synthesis.

Room-Temperature Synthesis: Some MOFs can be synthesized at room temperature, often through slow evaporation of the solvent or by using highly reactive precursors. This method is energy-efficient but may require longer reaction times. lucp.net

The choice of synthesis method depends on the desired properties of the MOF, such as crystallinity, particle size, and porosity, as well as considerations of time, cost, and environmental impact.

Solvothermal Synthesis Techniques

Solvothermal synthesis is a prevalent method for producing crystalline MOFs, including those based on this compound. researchgate.netlucp.net This technique involves heating a solution of the metal salt and the organic linker in a sealed container, often a Teflon-lined autoclave, at temperatures typically ranging from 60 to 150 °C. rsc.orgnih.gov The use of high-boiling point polar solvents like N,N-dimethylformamide (DMF), N,N'-dimethylacetamide (DMA), and N,N'-diethylformamide (DEF) is common as they can dissolve the reactants and remain in the liquid phase at the required reaction temperatures. nih.gov

A specific example is the synthesis of a manganese-based MOF, Mn-DABDC(ST), where equimolar amounts of manganese(II) nitrate (B79036) hexahydrate and this compound are dissolved in DMF. rsc.org The solution is ultrasonicated and then heated in an autoclave at 120 °C for 22 hours, resulting in the formation of light brown crystals with a 78% yield. rsc.org Similarly, zirconium-based MOFs like UiO-66 have been synthesized using this compound and zirconium chloride in a DMF solvent, often with a modulator like benzoic acid, under solvothermal conditions at 120 °C for 20-24 hours. google.comacs.org The choice of solvent is crucial as it influences the deprotonation of the organic linker and can affect the resulting MOF's morphology. lucp.net

Electrochemical Synthesis of this compound-Based MOFs

Electrochemical synthesis has emerged as a promising alternative to conventional solvothermal methods for producing MOFs, offering advantages such as milder reaction conditions (ambient temperature and pressure), faster reaction times, and potentially lower costs. rsc.orgresearchgate.net This method was first reported in 2005 and involves the anodic dissolution of a metal source in the presence of the organic linker. rsc.org

For the synthesis of a manganese-based MOF with this compound (Mn-DABDC(ES)), this compound is dissolved in DMF, and a conductive electrolyte like sodium nitrate in distilled water is added. rsc.org Manganese strips serve as the anode and cathode. rsc.org Key parameters influencing the synthesis are current density, electrolyte amount, and reaction time. researchgate.netrsc.org Optimized conditions of 70 mA current, 2.7 mmol of electrolyte in 30 ml of DMF, and a 2-hour reaction time have been shown to produce a crystalline Mn-DABDC(ES) with a high yield of 93%. researchgate.netrsc.org This represents the first electrochemically synthesized amine-based manganese MOF. researchgate.netrsc.org

Structural Characterization of this compound-Based MOFs

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a fundamental technique for confirming the crystalline structure of MOFs. acs.org Powder X-ray diffraction (PXRD) patterns are typically collected to verify the phase purity and structure of the synthesized materials. rsc.orgfjirsm.ac.cn For instance, the PXRD pattern of a synthesized MOF is often compared with a simulated pattern derived from single-crystal X-ray diffraction data to confirm the formation of the desired structure. rsc.org In the case of UiO-66 materials synthesized with this compound, XRD analysis confirms a clear crystal structure. google.com The analysis is typically performed using Cu Kα radiation, and diffraction patterns are recorded over a 2θ range of 5 to 40 or 50 degrees. rsc.orgrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal centers. rsc.orgrsc.org In MOFs based on this compound, the FT-IR spectrum will show characteristic peaks corresponding to the functional groups of the linker and their interaction with the metal.

For a manganese-based MOF (Mn-DABDC), sharp peaks representing the symmetric and asymmetric stretching of the carboxylate groups bonded to the manganese ions are observed around 1535 cm⁻¹ and 1367 cm⁻¹. rsc.org Additionally, an N-H stretching vibration from the amine groups is typically seen around 3650 cm⁻¹. rsc.org A broad band around 3250 cm⁻¹ can be attributed to the O-H stretching vibrations of adsorbed water molecules. rsc.org In iron-based MOFs (2NH₂-MIL88(Fe)), the asymmetric and symmetric stretching vibrations of the N-H bonds are observed at 3463 and 3340 cm⁻¹, respectively. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a valuable tool for confirming the purity of the organic linker before synthesis and for analyzing the structure of the MOF after digestion. nih.gov The ¹H NMR spectrum of this compound itself provides a unique fingerprint. To analyze the composition of a synthesized MOF, the crystalline solid can be dissolved (digested) in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (d₆-DMSO), to obtain a solution-state NMR spectrum of the organic linkers. nih.gov This allows for the verification of the linker's integrity within the framework. While direct solid-state NMR of the intact MOF can also be performed, solution-state NMR after digestion is a common characterization method. nih.gov

Thermal Stability Analysis (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of MOFs and to identify the temperature ranges at which solvent loss and framework decomposition occur. rsc.orgacs.org The analysis involves heating the sample at a constant rate under a controlled atmosphere (e.g., air or nitrogen) and monitoring the weight loss as a function of temperature. rsc.orgfjirsm.ac.cn

For a manganese-based MOF (Mn-DABDC), a TGA curve might show an initial weight loss below 100 °C, corresponding to the removal of surface-adsorbed moisture. rsc.org A more significant weight loss step between approximately 125–245 °C is attributed to the loss of coordinated solvent molecules, such as DMF, from the MOF structure. rsc.org The degradation of the this compound linker itself typically occurs at higher temperatures, for instance, above 325 °C in the case of Mn-DABDC. rsc.org For an iron-based MOF, 2NH₂-MIL88(Fe), the structural decomposition was observed to occur above 400 °C, indicating high thermal stability. acs.org

Specific Surface Area and Porosity Measurements (e.g., BET analysis)

The characterization of porosity and specific surface area is fundamental to understanding the potential applications of Metal-Organic Frameworks (MOFs), particularly in fields like gas storage and catalysis. mdpi.comnih.gov The Brunauer-Emmett-Teller (BET) analysis, a standard method for determining the surface area of porous materials from nitrogen adsorption isotherms, is a critical tool in the evaluation of MOFs. researchgate.net The integration of this compound as an organic linker significantly influences the resulting framework's porosity, a key factor in its performance. mdpi.com

The inherent properties of this compound, including its geometry and the presence of amine functional groups, play a crucial role in the formation of porous architectures. These amine groups can enhance gas uptake capabilities through specific interactions. Research has demonstrated that MOFs synthesized with this linker can achieve substantial surface areas, although the values can vary significantly depending on the metal center and the specific synthesis conditions employed.

For instance, manganese-based MOFs utilizing this compound as a linker have shown high porosity, with BET surface areas reaching up to 1453 m²/g. This high surface area is indicative of a structure with significant potential for applications in gas storage and separation. In contrast, a zirconium(IV)-based MOF incorporating the same linker was reported to have a more modest BET surface area of 504 m²/g. nih.gov This highlights the critical role the inorganic metal node plays in determining the final structural and porous properties of the MOF.

Furthermore, patent literature concerning the synthesis of zirconium-based MOFs like UiO-66 using this compound suggests that the specific surface area for these materials typically falls within a range of 600 to 1600 m²/g. google.com This range underscores the tunability of MOF porosity. The differences observed across various studies can be attributed to factors such as synthesis method (e.g., solvothermal, electrochemical), reaction time, temperature, and activation procedures, all of which can impact the crystallinity and purity of the final product, and consequently, its surface area. rsc.orgchalmers.se

The following table summarizes the reported BET surface area values for specific MOFs synthesized using this compound.

MOF Designation/MetalLinkerBET Surface Area (m²/g)Source
Manganese-based MOFThis compoundup to 1453
Zirconium(IV)-based MOF (1')This compound504 nih.gov
Zirconium-based MOF (UiO-66 type)This compound600 - 1600 (General Range) google.com

Catalytic Applications of 2,5 Diaminoterephthalic Acid Based Materials

Photocatalysis in MOFs Containing 2,5-Diaminoterephthalic Acid

The incorporation of this compound into MOF structures has proven to be a highly effective strategy for enhancing their photocatalytic capabilities. The amino groups on the DTA ligand play a crucial role in modulating the electronic structure and light-harvesting properties of the MOF, leading to improved performance in various photocatalytic applications.

CO2 Reduction Applications

MOFs containing DTA have shown significant promise for the photocatalytic reduction of carbon dioxide (CO2) into valuable chemical feedstocks. A notable example is the modification of the well-known NH2-UiO-66(Zr) MOF, where a portion of the standard 2-aminoterephthalate (ATA) linker is replaced with DTA to create a mixed-ligand MOF. ewadirect.commdpi.com This strategic substitution results in a marked improvement in photocatalytic performance. ewadirect.commdpi.com

Under visible light irradiation, these mixed-ligand MOFs can efficiently convert CO2 into formic acid (HCOOH). ewadirect.comqualitas1998.net The enhanced activity is attributed to several factors. The presence of the additional amino group in DTA expands the light absorption range of the MOF to longer wavelengths, allowing for greater utilization of the solar spectrum. qualitas1998.net For instance, the mixed-ligand NH2-UiO-66(Zr) with DTA exhibited an extended light absorption edge beyond 500 nm, compared to the 450 nm of the parent NH2-UiO-66(Zr). qualitas1998.net

Furthermore, the introduction of DTA has been shown to increase the CO2 adsorption capacity of the MOF. researchgate.netresearchgate.net This is a critical factor, as a higher concentration of CO2 molecules around the catalytic active sites facilitates the reduction reaction. ewadirect.commdpi.com The combination of enhanced light harvesting and increased CO2 uptake leads to a significant boost in the production of formic acid. qualitas1998.net In one study, the CO2 conversion of the mixed-ligand NH2-UiO-66(Zr) was found to be 50% higher than that of the pure NH2-UiO-66(Zr). mdpi.com After 10 hours of visible light irradiation, the mixed-ligand MOF generated 20.7 μmol of HCOO-, a considerable increase compared to the parent MOF. qualitas1998.net

MOF CatalystLigandsCO2 Reduction ProductIrradiation Time (h)Product Yield (μmol)Source
NH2-UiO-66(Zr)ATAHCOO-1013.2 qualitas1998.net
Mixed-ligand NH2-UiO-66(Zr)ATA and DTAHCOO-1020.7 qualitas1998.net
Mixed-ligand NH2-UiO-66(Zr)ATA and DTAHCOO-24~50 qualitas1998.net

Electron-Hole Separation and Charge Transfer Mechanisms

A key factor underpinning the enhanced photocatalytic activity of DTA-containing MOFs is the efficient separation and transfer of photogenerated electron-hole pairs. mdpi.comrsc.org When the MOF absorbs light, electrons are excited from the valence band (VB) to the conduction band (CB), leaving behind holes in the VB. qualitas1998.net For the photocatalytic reaction to proceed, these charge carriers must be effectively separated to prevent their recombination, which would dissipate the absorbed energy as heat or light. researchgate.net

In MOFs, the organic ligands can act as "light-harvesting antennas," absorbing photons and transferring the excited electrons to the metal-oxo clusters. mdpi.com The amino groups of DTA play a pivotal role in this process. They donate electron density to the aromatic ring, which raises the highest occupied molecular orbital (HOMO) level of the ligand. rsc.org This facilitates the ligand-to-metal charge transfer (LMCT) process, where the photogenerated electrons are efficiently transferred from the excited ligand to the metal clusters, such as the Zr-O clusters in NH2-UiO-66(Zr). mdpi.com This charge transfer process is crucial for creating the catalytically active sites for CO2 reduction. mdpi.comresearchgate.net

The effective transfer of electrons to the metal clusters and the subsequent suppression of electron-hole recombination are critical for high photocatalytic efficiency. ewadirect.com The spatial separation of the reductive and oxidative sites within the MOF structure helps to prolong the lifetime of the charge carriers, allowing them to participate in the desired chemical reactions. nih.gov

Role of Organic Ligands and Metal Clusters in Photocatalysis

The synergistic interplay between the organic ligands and the metal clusters is fundamental to the photocatalytic activity of these MOFs. The organic ligands, particularly DTA, are responsible for absorbing visible light and initiating the charge separation process. mdpi.comqualitas1998.net The functional groups on the ligand, such as the amino groups, can be tailored to tune the light absorption properties and the electronic band structure of the MOF. rsc.org

The metal clusters, such as the Ti-oxo or Zr-oxo clusters, serve as the catalytic active centers. mdpi.comacs.org After receiving the photogenerated electrons from the excited ligands, the metal ions in the clusters are reduced to a lower oxidation state (e.g., Ti(IV) to Ti(III) or Zr(IV) to Zr(III)). ewadirect.comresearchgate.net These reduced metal centers are the sites where the adsorbed CO2 molecules are activated and subsequently reduced to products like formic acid. ewadirect.commdpi.com The unsaturated coordination sites on the metal ions within the MOF structure can act as the primary active sites for the catalytic reactions. ewadirect.com

The choice of both the organic ligand and the metal cluster is therefore critical in designing efficient photocatalysts. The combination of DTA as a highly effective light-harvesting ligand and redox-active metal clusters creates a powerful platform for photocatalytic CO2 reduction. mdpi.comacs.org

Influence of MOF Morphology and Nanostructuring on Catalytic Performance

The morphology and nanostructuring of the MOF material can significantly impact its catalytic performance. oaepublish.com Factors such as particle size, surface area, and porosity play a crucial role in determining the efficiency of the photocatalytic process. mdpi.comoaepublish.com

A high specific surface area is advantageous as it provides more active sites for CO2 adsorption and reaction. mdpi.com The porous nature of MOFs is also beneficial, as it allows for the diffusion of reactants (CO2) to the active sites within the framework and the diffusion of products away from the catalyst. mdpi.comoaepublish.com

Nanostructuring MOFs can further enhance their catalytic activity. Reducing the particle size to the nanoscale can shorten the diffusion path for charge carriers to reach the surface, thereby reducing the likelihood of electron-hole recombination. oaepublish.com Hierarchical pore structures, which contain both micropores and mesopores, can improve mass transport within the catalyst, allowing larger molecules to access the active sites more easily. oaepublish.com The rational design of MOF morphology and the creation of hierarchical nanoarchitectures are therefore important strategies for optimizing the catalytic performance of DTA-based photocatalysts. oaepublish.com

Heterogeneous Catalysis utilizing this compound-Derived MOFs

Beyond photocatalysis, MOFs derived from this compound also exhibit significant potential as heterogeneous catalysts for various organic transformations. The inherent properties of the DTA linker, combined with the structural features of the MOF, can be harnessed to create highly active and selective catalytic systems.

Knoevenagel Condensation Reactions

One notable application of DTA-based MOFs in heterogeneous catalysis is in promoting Knoevenagel condensation reactions. researchgate.netresearchgate.net This reaction is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, and it is widely used in the synthesis of fine chemicals and pharmaceuticals. researchgate.netmdpi.com

A zirconium(IV)-based MOF synthesized with a this compound linker has been shown to be an effective catalyst for this reaction. researchgate.netresearchgate.net The catalytic activity of this MOF is attributed to the presence of basic amino groups on the DTA linker, which can act as Lewis base sites to activate the active methylene compound. nih.gov The reaction mechanism likely involves the deprotonation of the active methylene compound by the amino group, generating a carbanion that then attacks the carbonyl carbon of the aldehyde. nih.gov

The use of MOFs as catalysts for the Knoevenagel condensation offers several advantages over traditional homogeneous catalysts. nih.gov As heterogeneous catalysts, the MOFs can be easily separated from the reaction mixture and reused, which is economically and environmentally beneficial. rsc.orgd-nb.info The crystalline and porous nature of the MOF provides a well-defined and accessible arrangement of active sites, potentially leading to high catalytic efficiency and selectivity. nih.gov

CatalystReactantsProductYieldReusabilitySource
Zirconium(IV)-MOF with DTA linkerBenzaldehyde and Malononitrile2-BenzylidenemalononitrileHighYes researchgate.netresearchgate.net

Optimization of Catalytic Reaction Parameters

The efficiency of catalytic processes utilizing materials derived from this compound is highly dependent on the fine-tuning of reaction parameters. Optimization studies aim to maximize product yield and selectivity while maintaining catalyst stability. Key parameters that are often investigated include temperature, pressure, catalyst loading, and the choice of solvent or co-catalyst.

For instance, in the context of CO2 fixation into cyclic carbonates, a cerium(III)-MOF synthesized with 2,5-diaminoterephthalate, denoted as NH2-Ce-MUM-2, was studied for the cycloaddition of CO2 to propylene (B89431) oxide. researchgate.net The reaction was optimized by exploring various parameters to achieve high product yields under mild conditions, specifically at atmospheric CO2 pressure and without the need for a co-catalyst or additional solvent. researchgate.net The study revealed that these optimized conditions could lead to product yields of up to 99%. researchgate.net Similarly, the continuous-flow synthesis of 2,5-diformylfuran (DFF) from 5-hydroxymethylfurfural (B1680220) (HMF) was optimized using a packed-bed reactor. rsc.org A Box-Behnken design and response surface methodology (RSM) were employed to systematically investigate the effects of reaction temperature, oxygen flow rate, and the amount of a Ru/Al2O3 catalyst. rsc.org The optimal conditions were identified as a reaction temperature of 140 °C, an oxygen flow rate of 10 ml min−1, and a catalyst loading of 0.15 g, which resulted in a DFF yield of 84.2%. rsc.org

Below is a table summarizing optimized reaction parameters from a representative study on a this compound-based catalyst.

Table 1: Optimized Parameters for DFF Synthesis via Catalytic Oxidation

Parameter Optimized Value DFF Yield (%)
Catalyst-Solvent System Ru/Al2O3 in Toluene \multirow{4}{*}{84.2}
Reaction Temperature (°C) 140
Oxygen Flow Rate (ml min⁻¹) 10
Catalyst Loading (g) 0.15

Data sourced from a study on the continuous-flow synthesis of DFF from HMF. rsc.org

Catalyst Regeneration and Reusability

A crucial aspect of sustainable catalysis is the ability to regenerate and reuse the catalyst over multiple cycles without a significant loss of activity. Materials based on this compound have been investigated for their stability and reusability in various catalytic applications.

The NH2-Ce-MUM-2, a cerium(III)-MOF with 2,5-diaminoterephthalate linkers, demonstrated high stability, which is a prerequisite for recyclability. researchgate.net This stability allows the catalyst to be recovered and reused in subsequent catalytic runs for CO2 fixation. researchgate.net In a different application, a covalent organic framework (COF) composite fiber membrane (PAN@COF-COOH), synthesized using 2,5-diamino-terephthalic acid (DABDA), was tested for the adsorption of dyes and chromium(VI). acs.org The membrane showed good reusability for dye adsorption, with the adsorption rates for Rhodamine B and Methylene Blue decreasing by only 2.7% and 1.4%, respectively, after five cycles. acs.org For the removal of Cr(VI), the PAN@COF-COOH membrane demonstrated excellent reusability, with the removal rate remaining above 99% in repeated tests. acs.org

The regeneration process often involves simple washing procedures to remove adsorbed products and unreacted substrates, followed by drying or thermal treatment to reactivate the catalytic sites. For example, spent solid catalysts can sometimes be regenerated by washing with solvents like methanol (B129727) and n-hexane, followed by calcination to restore the active sites. nih.gov However, the regeneration strategy must be carefully chosen, as some methods can be detrimental. For instance, a hydrothermal regeneration process that successfully reversed coking effects on a solid acid catalyst worsened the structural damage in a solid base catalyst. kit.edu

The table below presents data on the reusability of a PAN@COF-COOH fiber membrane.

Table 2: Reusability of PAN@COF-COOH Fiber Membrane for Dye Adsorption

Cycle Rhodamine B Adsorption Rate (%) Methylene Blue Adsorption Rate (%)
1 95.6 99.5
5 92.9 98.1

Data reflects performance after five consecutive adsorption experiments. acs.org

Molecular Catalysis in MOFs Facilitated by this compound Derivatives

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. lookchem.comnih.gov The use of this compound and its derivatives as organic linkers allows for the creation of MOFs with tailored properties for catalysis. lookchem.com The functional amino groups on the terephthalic acid backbone can enhance catalytic activity, improve stability, and facilitate specific chemical transformations within the MOF's pores. researchgate.netrsc.org These MOFs can act as platforms for incorporating molecular catalysts, leading to materials with high surface areas and well-defined active sites, which are beneficial for various catalytic reactions. lookchem.comnih.gov

Water Oxidation and Hydrogen Evolution

The production of hydrogen through water splitting is a key technology for a sustainable energy future. rsc.orgsciopen.com MOFs constructed with this compound derivatives are being explored as catalysts for the two half-reactions of water splitting: the hydrogen evolution reaction (HER) and the water oxidation or oxygen evolution reaction (OER). rsc.org

The modular nature of MOFs allows for the strategic incorporation of catalytically active sites. For example, molecular catalysts for water oxidation, such as ruthenium complexes, can be integrated into the MOF structure as metallo-linkers. nih.gov While specific examples using this compound for water oxidation are emerging, the principle has been demonstrated with similar linkers. The amino groups on the linker can influence the electronic properties and stability of the framework, which are critical for the demanding conditions of water oxidation. acs.org

For the hydrogen evolution reaction (HER), MOFs offer a platform to create efficient and stable non-precious metal catalysts. rsc.org In one study, two cobalt-based MOFs were synthesized using terephthalic acid and its amine-derivative, 2-aminoterephthalic acid. worktribe.com The presence of the amino group was found to slightly improve the HER activity in terms of overpotential and Tafel slope. worktribe.com A cobalt MOF with the 2-aminoterephthalic acid linker (Co-2) also showed better stability and a high Faradaic efficiency of 97%, which was attributed to its unique morphology, mesoporosity, and the basicity of the surface amino groups. worktribe.com The incorporation of a second amino group, as in this compound, can further enhance these properties. For instance, a manganese-based MOF synthesized with this compound (Mn–DABDC) showed high hydrogen uptake capacity (12.3 wt% at 80 bar and 77 K), highlighting the potential of these materials in hydrogen-related applications. rsc.org

Table 3: Performance of an Amine-Functionalized Cobalt MOF in Hydrogen Evolution

Catalyst Overpotential (@ 25 mA cm⁻²) Tafel Slope (mV dec⁻¹) Faradaic Efficiency (%)
Co-1 (terephthalic acid linker) 0.217 V 95 86
Co-2 (2-aminoterephthalic acid linker) 0.215 V 91 97

Data sourced from a comparative study of cobalt MOFs for HER. worktribe.com

Oxygen Reduction

The oxygen reduction reaction (ORR) is a fundamental process in fuel cells and metal-air batteries. mdpi.com MOF-derived materials are considered promising non-precious metal catalysts to replace expensive platinum-based catalysts. rsc.org The pyrolysis of MOFs containing metals like iron or cobalt and nitrogen-rich linkers such as this compound can lead to highly active M-N-C (metal-nitrogen-carbon) catalysts for ORR. rsc.org

The performance of MOF-derived catalysts is closely linked to the combination of the metal and the organic ligand in the precursor MOF. rsc.org Ligands with aromatic nitrogen, like the amino groups in this compound, can help form catalytically active M-Nx sites during pyrolysis. rsc.org For instance, a catalyst derived from a cobalt-imidazole based MOF (ZIF-67) exhibited excellent ORR activity in both alkaline and acidic conditions, with performance comparable to the commercial Pt/C catalyst. rsc.org Similarly, iron atoms doped into MOF-5 substrates have created catalysts with high ORR activity, demonstrating a half-wave potential (E1/2) of 0.83 V in an acidic medium. mdpi.com The high surface area of the MOF precursor and the presence of nitrogen functionalities are key to achieving a high density of active sites. mdpi.com

The general reactions for ORR in acidic and alkaline media are as follows:

Acidic medium: O₂ + 4H⁺ + 4e⁻ → 2H₂O mdpi.com

Alkaline medium: O₂ + 2H₂O + 4e⁻ → 4OH⁻ mdpi.com

Enzyme Analogy in MOF-Based Catalysis

The structural precision and functional tunability of MOFs have led to comparisons with natural enzymes, giving rise to the term "MOFzymes". nih.govacs.org MOFs can mimic enzymes in several ways: they can encapsulate active sites within a porous matrix, providing stabilization and preventing catalyst deactivation, similar to how a protein scaffold protects an enzyme's active center. nih.govacs.org Furthermore, the organic linkers and secondary building units (SBUs) of the MOF can be functionalized to create a specific chemical environment around the active site, mimicking the "second and third coordination spheres" of an enzyme that facilitate catalysis. nih.govacs.org

Materials based on this compound can contribute to this enzyme-like behavior. The amino groups can act as functional sites that participate in the catalytic cycle or help in substrate binding and orientation. MOFs have been designed to mimic a range of enzymes, including cytochrome P450, hydrogenases, and peroxidases. mdpi.com For example, a porphyrin-based MOF, PCN-224(Fe), was shown to be an excellent structural mimic of the cytochrome P450 enzyme and was used to study oxidative aldehyde deformylation. mdpi.com

The high concentration of active sites in MOFs can be a key difference from enzymes, sometimes leading to limitations in mass and charge transport. nih.gov However, the ability to systematically engineer the MOF structure provides a powerful platform to study and implement principles of enzymatic catalysis in synthetic materials. nih.gov The encapsulation of enzymes within MOFs has also been shown to enhance catalytic performance by improving the accessibility of the enzyme's active center to substrates. nih.gov

Polymer Science and 2,5 Diaminoterephthalic Acid

2,5-Diaminoterephthalic Acid as a Monomer for Polymer Synthesis

This compound (DAT) is a versatile organic compound that serves as a fundamental building block, or monomer, in the synthesis of advanced polymers. biosynth.comsmolecule.com Its structure, which features a central benzene (B151609) ring substituted with two amino groups (-NH2) and two carboxylic acid groups (-COOH) at positions 2, 5, and 1, 4, respectively, allows it to react and form long polymer chains. smolecule.com This unique arrangement of functional groups makes it a key intermediate for producing high-performance materials such as polyamides and polyesters. alfachemch.comgoogle.com The incorporation of DAT into polymer structures can impart desirable properties, including high thermal stability and specific optical activities. alfachemch.com It is particularly noted for its use in creating ladder-type polyamides, which are known for their structural rigidity and unique properties. smolecule.com

Synthesis of Polyamides Containing Ladder Units from this compound-Type Monomers

The synthesis of polyamides with a "ladder" structure, where two parallel polymer chains are interconnected at regular intervals, can be achieved using monomers derived from this compound. These polymers are recognized for their enhanced mechanical strength and thermal stability. The process involves the successive and controlled formation of two amide bonds. researchmap.jp

Polymerization Mechanisms and Reaction Conditions

To create these specialized polyamides, derivatives of this compound are first synthesized, specifically those containing both anthranilic acid ester and isatoic anhydride (B1165640) moieties. researchmap.jp The polymerization of these monomers is typically carried out in a solution of tetrahydrofuran (B95107) (THF) using a strong base, such as lithium hexamethyldisilazide (LiHMDS), to initiate the reaction. researchmap.jp The reaction conditions can be fine-tuned to achieve the best results; for instance, optimal polymerization has been observed when conducted at 50°C in THF with one equivalent of LiHMDS and no other additives. researchmap.jp

ParameterCondition
Monomer Type This compound derivatives (anthranilic acid ester & isatoic anhydride)
Solvent Tetrahydrofuran (THF)
Base Lithium hexamethyldisilazide (LiHMDS)
Temperature 50°C (optimized)
Additives None (for optimal results)

This interactive table summarizes the typical reaction conditions for the synthesis of ladder-type polyamides from this compound derivatives. researchmap.jp

Challenges in Polymerization Control

A significant challenge in the synthesis of these ladder polyamides arises during the second amide bond formation. researchmap.jp When a methyl ester derivative of the monomer is used, a methoxide (B1231860) anion is eliminated as a byproduct of the reaction. researchmap.jp Mass spectroscopic analysis has revealed that this methoxide anion, along with the bis(trimethylsilyl)amide anion from the LiHMDS base, can act as a nucleophile. researchmap.jp It can attack and decompose the isatoic anhydride unit of the growing polymer chain. researchmap.jp This side reaction disrupts the polymerization process and can limit the final molecular weight and structural integrity of the ladder polymer. researchmap.jp

To overcome this issue, a key strategy involves modifying the monomer. By replacing the methyl ester group with a phenyl ester, the nucleophilicity of the anion eliminated during the reaction is reduced. researchmap.jp This change helps to prevent the undesired decomposition of the isatoic anhydride units, leading to better control over the polymerization and the formation of higher-quality ladder polyamides. researchmap.jp

Formation of Polyesters

This compound is also a suitable monomer for the creation of polyesters. alfachemch.comgoogle.com Polyesters are a class of polymers characterized by the presence of ester linkages (-COO-) in their main chain. savemyexams.com Their synthesis is typically achieved through condensation polymerization. savemyexams.com

In this process, a dicarboxylic acid monomer reacts with a diol (a molecule with two alcohol groups). savemyexams.com During the reaction, a molecule of water is eliminated for each ester bond formed, linking the monomers together. savemyexams.com this compound can serve as the dicarboxylic acid component in this reaction. By reacting it with a suitable diol, a polyester (B1180765) can be formed. While the amino groups are also reactive, the carboxylic acid groups are the primary functional groups involved in the esterification reaction that defines polyester formation. The synthesis of polyesters from DAT contributes to the development of novel materials with specific properties. alfachemch.com

Coordination Polymers Derived from Terephthalic Acid and Co-ligands

Coordination polymers are materials in which metal ions are linked together by organic ligands to form extended one-, two-, or three-dimensional networks. mdpi.com Terephthalic acid and its functionalized derivatives are widely used as ligands in the synthesis of these materials, which are also known as metal-organic frameworks (MOFs). smolecule.commdpi.com

The formation of these polymers involves reacting a metal salt with a terephthalic acid derivative, often in the presence of other "co-ligands" that help to direct the final structure. rsc.org For example, derivatives like 2,5-dihydroxyterephthalic acid have been combined with various metal ions (such as Zinc, Manganese, Cobalt, and Nickel) and co-ligands like 2-pyridyl oximes or 2-pyridyl alcohols to create new families of 1D coordination polymers. rsc.org The specific combination of the metal ion, the terephthalic acid-based ligand, and any co-ligands determines the structure and properties of the resulting coordination polymer. rsc.org These materials are of significant interest for applications in gas storage, catalysis, and sensing. smolecule.comrsc.org

Metal IonTerephthalic Acid DerivativeCo-ligand ExampleResulting Structure
Zn(II), Mn(II)2,5-Dihydroxyterephthalic acidPyridine-2-amidoxime1D Coordination Polymer
Ni(II), Zn(II)2,5-Dihydroxyterephthalic acid2-Pyridinemethanol1D Coordination Polymer
Co(II)Terephthalic acidN,N-Dimethylformamide (solvent acts as ligand)3D Network
Ho(III)2,5-Dihydroxyterephthalic acidWater3D Network

This interactive table provides examples of coordination polymers synthesized from terephthalic acid derivatives and various co-ligands. mdpi.comrsc.orgrsc.org

Advanced Functional Materials and Sensory Applications

Fluorescent Properties of 2,5-Diaminoterephthalate Derivatives

Derivatives of 2,5-diaminoterephthalate (DAT) are recognized as efficient and robust fluorescent dyes. nih.govresearchgate.net These compounds typically exhibit strong fluorescence and display colors ranging from deep orange to red. nih.gov The inherent fluorescence of the DAT scaffold makes it a powerful chromophore for various applications. researchgate.netnih.gov

The 2,5-diaminoterephthalate structural motif serves as a versatile molecular scaffold. nih.govnih.gov It possesses two carboxylate and two amino functional groups, which allows for orthogonal functionalization, meaning different functional units can be selectively attached to the core chromophore. nih.govuol.deresearchgate.net This high degree of tunability is a key advantage, enabling the synthesis of derivatives with tailored properties for specific applications in life sciences and materials science. nih.govnih.gov

The electronic properties of the DAT chromophore are influenced by the nature of the substituents attached to it. The core structure consists of electron-donating amino groups and electron-withdrawing carbonyl groups, leading to intramolecular charge transfer characteristics. uctm.edu This electronic structure can be further modified by introducing various electron-donating or electron-accepting groups, which in turn alters the absorption and emission wavelengths of the molecule. nih.gov For instance, derivatives with electron-donating groups tend to have their absorption and emission spectra shifted to longer wavelengths (red-shifted), while those with electron-accepting groups are blue-shifted. nih.gov This strategic functionalization allows for the fine-tuning of the photophysical properties. nih.govnih.gov

A study on various DAT derivatives demonstrated this principle effectively. The introduction of different substituents at the amino and carboxylate positions resulted in a range of absorption and emission wavelengths, as detailed in the table below.

CompoundSubstituentsAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)
Compound 5 One electron-donating group, one electron-accepting group40950394
Compound 6 Two electron-accepting groups36744587
Compound 7 Two electron-donating groups475589114
Data sourced from a study on the electrochemical and photophysical properties of DAT derivatives. nih.gov

This tunability makes DAT derivatives highly attractive for creating fluorescent probes and labels. nih.gov

In addition to their fluorescent properties, 2,5-diaminoterephthalate derivatives are also redox-active, which allows for the electrochemical manipulation of their spectral properties. nih.govnih.gov The oxidation of the DAT core can be achieved through electrochemical methods, typically involving two one-electron steps. nih.govnih.gov The first oxidation is generally quasi-reversible, while the second can be either quasi-reversible or irreversible. nih.govnih.gov

This redox activity is directly linked to the fluorescent output. The electrochemical oxidation of the DAT chromophore can alter its electronic structure, leading to changes in its absorption and fluorescence spectra. nih.gov A distinct correlation has been established between the formal potential of the first oxidation and the absorption or fluorescence emission wavelengths of these dyes. nih.govnih.gov This relationship was further substantiated by density functional theory (DFT) calculations. nih.govnih.gov

The ability to electrochemically switch the fluorescence state of DAT derivatives opens up possibilities for their use in electrofluorochromic devices and as redox-sensitive fluorescent probes. nih.gov The electrochemical properties, such as the formal potentials, can be tuned by the same functionalization strategies that alter the photophysical properties. nih.gov For example, DAT derivatives with different substituents exhibit varying formal potentials, which can be correlated with their spectroscopic characteristics. nih.gov This dual responsiveness to both light and electrical potential makes them highly versatile for advanced material applications. nih.govnih.gov

Sensor Development utilizing 2,5-Diaminoterephthalic Acid-Based MOFs

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of this compound as a linker in MOFs has led to the development of highly effective fluorescent sensors. nih.govresearchgate.net The inherent porosity and large surface area of MOFs can enhance sensitivity by concentrating analytes, while the specific chemical functionalities of the DAT linker can provide selectivity. nih.gov

Ratiometric fluorescence sensing is an advanced detection method that utilizes the ratio of fluorescence intensities at two different wavelengths, which can provide more accurate and reliable results by correcting for environmental and instrumental fluctuations. nih.govnih.gov MOFs based on this compound are well-suited for creating ratiometric sensors. nih.govnih.gov

One successful strategy involves designing dual-emission MOFs. nih.gov In such a system, one emission peak can act as a reference, while the other responds to the presence of the target analyte. For instance, a dual-ligand europium-based MOF (Eu-MOF) was designed using both terephthalic acid and this compound (referred to as H₂DATA in the study). nih.govresearchgate.net In this MOF, the terephthalic acid ligand sensitizes the Eu³⁺ ions, resulting in a characteristic emission, while the H₂DATA ligand retains its own intrinsic fluorescence. nih.govresearchgate.net This creates a dual-emission system from a single excitation wavelength, ideal for ratiometric sensing. nih.govnih.gov

A significant application of these DAT-based MOF sensors is the detection of heavy metal ions, which are major environmental pollutants. Specifically, MOFs containing this compound have shown high selectivity and sensitivity for copper (II) ions (Cu²⁺). nih.govnih.gov

In the aforementioned dual-ligand Eu-MOF (Eu-DATA/BDC), the fluorescence of the this compound component is selectively quenched upon coordination with Cu²⁺ ions. nih.govnih.gov The proposed mechanism for this quenching is an electron transfer process between the MOF and the copper ion. nih.govresearchgate.net The emission from the Eu³⁺ centers, sensitized by the terephthalic acid ligand, remains stable and serves as the internal reference. nih.gov This allows for the ratiometric detection of Cu²⁺ with high precision. nih.gov

This sensor demonstrated a rapid response time of less than 10 seconds and a low detection limit of 0.15 μM over a wide linear concentration range (1-40 μM). nih.govresearchgate.net The change in fluorescence intensity ratio also resulted in a visible color change under UV light, enabling naked-eye detection. nih.gov The practical applicability of this sensor was confirmed by successfully measuring copper levels in human serum samples, highlighting its potential for diagnosing conditions like Wilson's disease. nih.govresearchgate.net

SensorAnalyteDetection LimitResponse TimeKey Feature
Eu-DATA/BDC MOFCu²⁺0.15 μM< 10 sRatiometric fluorescence and visual detection
Performance characteristics of a this compound-based MOF sensor for Cu²⁺. nih.govresearchgate.net

The versatility of this compound-based MOFs extends to the detection of organic molecules such as surfactants and vitamins. researchgate.netnih.gov A zirconium(IV)-based MOF utilizing a this compound linker has been developed as a dual optical sensor for sodium dodecyl sulfate (B86663) (SDS), a common surfactant, and vitamin B12. researchgate.netnih.gov

This MOF exhibits a selective "turn-on" fluorescence response to SDS. researchgate.netnih.gov The proposed sensing mechanism involves an electrostatic interaction between the amino groups (-NH₂) of the DAT linker and the sulfonate group (-SO₃⁻) of the SDS molecule. nih.gov This interaction leads to an enhancement of the MOF's fluorescence. researchgate.net

Conversely, the same MOF demonstrates a "turn-off" fluorescence response to vitamin B12. researchgate.netnih.gov In this case, the fluorescence is quenched due to an energy transfer process from the excited MOF to the vitamin B12 molecule. nih.gov

This dual-functional sensor showed high sensitivity with low limits of detection for both analytes. researchgate.netnih.gov Furthermore, a MOF-coated cotton composite was fabricated, which displayed a visible color change under UV light upon exposure to nanomolar concentrations of either SDS or vitamin B12, demonstrating its potential for practical, real-world applications in environmental monitoring and bio-fluid analysis. researchgate.netnih.gov The sensor also proved to be reusable for up to five cycles. researchgate.net

AnalyteSensing MechanismLimit of Detection (LOD)Response Time
Sodium Dodecyl Sulfate (SDS)Fluorescence "turn-on" (electrostatic interaction)108 nM50 s
Vitamin B12Fluorescence "turn-off" (energy transfer)45.3 nM5 s
Sensing performance of a Zr(IV)-based MOF with a this compound linker. researchgate.netnih.gov

Gas Adsorption and Separation in this compound-Based MOFs

Metal-Organic Frameworks (MOFs) constructed using this compound as an organic linker have demonstrated significant potential in the field of gas adsorption and separation. The presence of amine (-NH2) functional groups on the terephthalate (B1205515) backbone plays a crucial role in enhancing the interaction with specific gas molecules, particularly those with acidic properties like carbon dioxide. lookchem.com These amine groups can act as strong adsorption sites, leading to improved uptake capacities and selectivity. The inherent porosity and high surface area of these MOFs, combined with the chemical functionality of the this compound linker, make them promising candidates for environmental and energy-related applications. lookchem.com

The functionalization of MOFs with this compound (also known as diaminobenzenedicarboxylate, DABDC) has been a key strategy for improving carbon dioxide (CO₂) capture. The amine groups on the linker enhance the affinity of the MOF for CO₂, leading to higher adsorption capacities compared to their non-functionalized counterparts. rsc.orgmdpi.com

A notable example is a manganese-based MOF, Mn-DABDC, synthesized using this compound. rsc.org A study comparing an electrochemically synthesized version, Mn-DABDC(ES), with a solvothermally synthesized one, Mn-DABDC(ST), and a non-amine functionalized analogue, Mn-BDC, highlighted the importance of the amino groups. The Mn-DABDC(ES) framework exhibited a high CO₂ uptake of 92.4 wt% at 15 bar and 273 K. rsc.orgrsc.org Its CO₂ uptake was significantly higher than that of the Mn-BDC, which lacks the amine functionality, demonstrating a 130% increase at 273 K and 55 bar. rsc.org The introduction of amine groups provides basic sites that interact favorably with the acidic CO₂ molecules, thereby boosting adsorption. ewadirect.com

In other research, existing MOF structures have been modified with this compound to enhance their CO₂ capture performance. For instance, partial substitution of the 2-aminoterephthalic acid (ATA) linker with this compound (DTA) in the NH₂-UiO-66 framework was shown to boost CO₂ adsorption capabilities. researchgate.net This approach not only increases the number of amine functional sites but can also enhance the photocatalytic conversion of the adsorbed CO₂. ewadirect.comresearchgate.net

Table 1: CO₂ Adsorption Capacities of a Mn-DABDC MOF

MaterialSynthesis MethodCO₂ Uptake (wt%)Conditions
Mn-DABDC(ES)Electrochemical92.415 bar, 273 K
Mn-DABDC(ST)SolvothermalSlightly lower than ES version273 K & 298 K
Mn-BDCSolvothermalMarkedly lower than DABDC versions273 K & 298 K

Data sourced from a study on manganese-based MOFs. rsc.orgrsc.org

The application of this compound-based MOFs extends to energy storage, particularly hydrogen (H₂) uptake. lookchem.com The high surface area and tailored pore environments of these materials are advantageous for adsorbing small gas molecules like H₂.

The same electrochemically synthesized manganese-based MOF, Mn-DABDC(ES), that showed excellent CO₂ capture also demonstrated significant H₂ storage capacity. rsc.org It recorded a hydrogen uptake of 12.3 wt% at 80 bar and 77 K. rsc.orgrsc.org This high capacity is notable for MOF materials. When compared to its solvothermal counterpart, Mn-DABDC(ST), the electrochemical version showed a slightly higher H₂ uptake. rsc.org More strikingly, the amine-functionalized Mn-DABDC(ES) showed a 61% higher H₂ uptake at 77 K compared to the non-functionalized Mn-BDC framework, underscoring the positive influence of the this compound linker on gas storage capabilities. rsc.org

Table 2: H₂ Adsorption Capacities of a Mn-DABDC MOF

MaterialSynthesis MethodH₂ Uptake (wt%)Conditions
Mn-DABDC(ES)Electrochemical12.380 bar, 77 K
Mn-DABDC(ST)SolvothermalSlightly lower than ES version77 K & 273 K
Mn-BDCSolvothermal61% lower than Mn-DABDC(ES)77 K

Data sourced from a study on manganese-based MOFs. rsc.orgrsc.org

Future Perspectives and Research Directions

Computational Chemistry and Theoretical Modeling of 2,5-Diaminoterephthalic Acid Systems

Computational chemistry and theoretical modeling are pivotal in elucidating the electronic and structural properties of this compound (DATA) and its derivatives. Density Functional Theory (DFT) calculations have been instrumental in confirming the correlation between the electrochemical properties and the spectroscopic behavior of DATA derivatives. researchgate.net These theoretical models allow for the prediction of key parameters such as acid dissociation constants (pKa), which are crucial for understanding the compound's behavior in different chemical environments. For instance, DFT calculations have predicted the pKa values for the carboxylic acid and amine groups, which were subsequently validated by experimental methods like potentiometric titration.

Theoretical studies also provide insights into photoinduced electron transfer processes when DATA is incorporated into larger molecular systems. researchgate.net By modeling the excited-state dynamics, researchers can understand and predict the photophysical properties of DATA-based materials. acs.org Time-dependent DFT (TD-DFT) calculations, for example, have been used to investigate the excited-state lifetimes and geometries of terephthalic acid derivatives, offering a deeper understanding of their performance in photocatalytic applications. acs.org These computational approaches are essential for designing novel DATA-based systems with tailored optical and electronic properties for specific applications.

Table 1: Predicted vs. Experimental pKa Values for this compound

Functional GroupPredicted pKa (DFT)Experimental pKa (Potentiometric Titration)
Carboxylic Acid1.952.1 ± 0.1
Amine3.103.3 ± 0.1

This table showcases the close agreement between theoretical predictions and experimental results for the acid dissociation constants of this compound.

Novel Derivatization and Functionalization Strategies

The 2,5-diaminoterephthalate (DAT) scaffold, with its amino and carboxylate functional groups, offers a versatile platform for derivatization. researchgate.net This allows for the introduction of various effector units to tailor the molecule's properties for specific applications in life sciences and materials science. researchgate.netnih.gov One strategy involves the alkylation of the two amino groups through reductive amination. researchgate.net This has been demonstrated with side chains carrying orthogonally protected amino and carboxylate functions, enabling sequential deprotection and further functionalization. researchgate.net

Another approach is the introduction of functional units through amidation reactions. researchgate.net For instance, the DAT chromophore has been coupled to retinoic acid and fullerene C60 to create a triad (B1167595) for studying photoinduced electron transfer. researchgate.net Furthermore, the introduction of cyclooctyne (B158145) and azide (B81097) moieties facilitates "click" reactions, while the addition of maleimide (B117702) units creates "turn-on" fluorescent probes that react with thiol residues. researchgate.net These strategies highlight the potential for creating a wide range of functional molecules based on the DATA core.

Sustainable and Scalable Synthesis of this compound

The conventional synthesis of this compound typically involves a two-step process: the nitration of terephthalic acid to form 2,5-dinitroterephthalic acid, followed by a reduction step. google.com While effective, this method often utilizes harsh reagents and conditions, prompting research into more sustainable and scalable alternatives.

One promising approach is the use of electrochemical methods. The electrochemical synthesis of a manganese-based metal-organic framework (MOF) using DATA as the linker has been demonstrated, offering a potentially more environmentally friendly and cost-effective route for large-scale production compared to traditional solvothermal methods. rsc.orgresearchgate.net Another avenue of exploration is the Hofmann degradation of pyromellitic di-imide, which can yield this compound, particularly in the presence of metal salts like copper or cobalt chelates which can direct the reaction to the desired product. rsc.org

Optimization of the traditional synthesis route is also a key area of research for scalability. This includes fine-tuning reaction parameters such as temperature, reaction time, and reagent concentrations to improve yield and purity. For example, controlling the temperature gradient during nitration and the stoichiometric ratios of reactants are critical for achieving high yields of the dinitro intermediate. Similarly, optimizing the reduction step, often carried out with reagents like tin(II) chloride, is crucial for the efficient production of the final product.

Table 2: Comparison of Synthesis Methods for this compound Derivatives

Synthesis MethodKey FeaturesPotential Advantages
Nitration & ReductionTwo-step process using strong acids and reducing agents.Well-established, high yields achievable with optimization. google.com
Electrochemical SynthesisUtilizes electrical current to drive the reaction.Potentially more sustainable, faster, and cost-effective for large-scale production. rsc.orgresearchgate.net
Hofmann DegradationDegradation of pyromellitic di-imide.Can provide a direct route to the product, with metal salts improving selectivity. rsc.org

This table provides a comparative overview of different synthetic routes for producing this compound and its derivatives.

Integration of this compound in Hybrid Materials and Composites

A significant area of future research lies in the integration of this compound into hybrid materials and composites, most notably in the form of Metal-Organic Frameworks (MOFs). lookchem.com DATA serves as a versatile organic linker in the synthesis of MOFs, which are crystalline porous materials with applications in gas storage, catalysis, and drug delivery. lookchem.com The amino groups on the DATA linker can be functionalized to tune the properties of the resulting MOF. researchgate.net

The development of mixed-ligand MOFs, where DATA is combined with other linkers like terephthalic acid or 2-aminoterephthalic acid, has been shown to enhance properties such as photocatalytic activity and crystallinity. acs.orgmdpi.comucc.ie For example, a zirconium-based MOF synthesized with a mixture of 2-aminoterephthalic acid and DATA exhibited improved performance in photocatalytic CO2 reduction. alfa-chemistry.com

Furthermore, the creation of MOF-based composites is a promising direction. A MOF-coated cotton composite has been fabricated for the visual detection of analytes, demonstrating the potential for creating practical and reusable sensor materials. nih.gov The development of such hybrid materials opens up possibilities for new applications in areas like environmental remediation and biomedical diagnostics. researchgate.netnih.gov

Exploration of New Catalytic and Sensing Mechanisms

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of novel catalytic and sensing platforms. MOFs constructed from DATA linkers have shown catalytic activity in various reactions. For instance, a zirconium-based MOF, NH2-Uio-66(Zr), synthesized with DATA, exhibits photocatalytic activity for CO2 reduction under visible light. alfa-chemistry.com The mechanism involves photoinduced electron transfer from the excited DATA ligand to the metal clusters. alfa-chemistry.com

In the realm of sensing, DATA-based MOFs have been employed as fluorescent chemosensors. mdpi.com A dual-emission Eu-MOF was designed using DATA and terephthalic acid as dual ligands for the ratiometric fluorescence sensing of Cu2+ ions. nih.gov In this system, the DATA ligand is responsible for identifying the target ion, while the terephthalic acid ligand acts as a sensitizer (B1316253) for the europium ion, providing a stable reference signal. nih.gov The sensing mechanism is based on the quenching of the DATA fluorescence upon coordination with Cu2+. mdpi.com Future research will likely focus on exploring other catalytic reactions and designing new sensing platforms for a wider range of analytes, including biomolecules and environmental pollutants. nih.gov The development of impedimetric aptasensors based on DATA-containing MOFs for the detection of living cancer cells further highlights the potential in biomedical applications. alfa-chemistry.comchemicalbook.com

Q & A

Q. What are the optimal synthetic routes for 2,5-diaminoterephthalic acid (DATPA), and how do reaction conditions influence purity and yield?

DATPA can be synthesized via two primary pathways:

  • Method 1 : Starting from 2-nitroisophthalic acid, sequential amination and acid-catalyzed rearrangement yield DATPA. Reaction parameters such as ammonia concentration (≥5 M) and temperature (80–100°C) are critical for achieving >90% purity .
  • Method 2 : Direct amination of 2-aminoterephthalic acid under nitrogen atmosphere, requiring precise pH control (pH 8–9) to avoid side reactions like oxidation .
    Key Considerations :
  • Impurities (e.g., unreacted nitro intermediates) can be minimized via recrystallization in dimethylformamide (DMF).
  • Yield optimization requires monitoring reaction progress via HPLC or FTIR to detect intermediate species .

Q. How can researchers characterize the structural and thermal stability of DATPA for material science applications?

  • Structural Analysis :
    • XRD : Confirms crystallinity and phase purity. DATPA exhibits a monoclinic crystal structure with lattice parameters a = 7.2 Å, b = 5.8 Å, c = 12.4 Å .
    • FTIR : Peaks at 1680 cm⁻¹ (C=O stretching) and 3400–3200 cm⁻¹ (N–H stretching) validate functional groups .
  • Thermal Stability :
    • TGA reveals decomposition onset at >300°C, making DATPA suitable for high-temperature applications (e.g., covalent organic frameworks, COFs) .

Q. What safety protocols are essential for handling DATPA in laboratory settings?

  • Hazard Mitigation :
    • Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (GHS hazard code H315/H319) .
    • Store in inert atmospheres (argon) at ≤25°C to prevent oxidation .
  • Spill Management :
    • Neutralize spills with 10% acetic acid before disposal .

Advanced Research Questions

Q. How does DATPA’s electronic structure influence its performance in COF synthesis?

DATPA’s electron-rich diamine groups enable dynamic covalent bonding with aldehydes (e.g., 1,3,5-triformylphloroglucinol) to form β-ketoenamine-linked COFs . Key factors include:

  • Solvent Choice : Anhydrous DMF enhances crystallinity by reducing hydrolysis side reactions .
  • Linker Geometry : The linear arrangement of DATPA promotes 2D sheet formation with surface areas >800 m²/g .
    Challenges : Competing imine formation in humid conditions requires strict moisture control .

Q. What mechanistic insights explain DATPA derivatives’ aggregation-induced emission (AIE) properties?

Studies on DATPA dithioesters reveal:

  • AIE Mechanism : Restriction of intramolecular rotation (RIR) in crystalline states enhances fluorescence quantum yield (Φ = 0.45) .
  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) redshift emission wavelengths (λₑₘ = 520–550 nm) .
    Applications : Tunable AIE properties enable use in optoelectronic sensors and solid-state lighting .

Q. How can DATPA-based catalysts improve selectivity in aerobic oxidation reactions?

DATPA serves as a ligand in Au-Pd bimetallic catalysts for converting biomass-derived 2,5-bis(hydroxymethyl)furan (BHMF) to 2,5-furandicarboxylic acid (FDCA):

  • Catalytic Mechanism :
    • Au⁰ sites activate O₂ to generate superoxide radicals (•O₂⁻), critical for oxidizing intermediates like HMFCA to FDCA .
    • Pd facilitates HMF adsorption, lowering activation energy (Eₐ = 58.1 kJ/mol for BHMF oxidation) .
  • Performance Metrics :
    • Au₁Pd₁/N-BN₂C achieves 95.8% FDCA yield at 100°C, outperforming monometallic analogs .

Q. What analytical strategies resolve contradictions in DATPA’s reactivity across different solvents?

Conflicting reports on DATPA’s solubility and reactivity can be addressed via:

  • Solvent Screening :

    SolventSolubility (mg/mL)Reactivity (COF Yield)
    DMF12085%
    DMSO9572%
    THF<1015%
  • In Situ Spectroscopy : Raman spectroscopy tracks protonation states in acidic (pH <3) vs. basic (pH >10) conditions, explaining divergent reaction pathways .

Q. How do computational models predict DATPA’s acid dissociation constants (pKa) and their experimental validation?

  • DFT Calculations : Predict pKa₁ = 1.95 (carboxylic acid) and pKa₂ = 3.10 (amine) .
  • Experimental Validation : Potentiometric titration in aqueous ethanol (50% v/v) confirms pKa₁ = 2.1 ± 0.1 and pKa₂ = 3.3 ± 0.1 .
    Implications : Protonation states dictate DATPA’s coordination behavior in metal-organic frameworks (MOFs) .

Q. What are the limitations of DATPA in high-throughput screening for fluorescent probes?

  • Challenges :
    • Solubility in polar aprotic solvents limits biocompatibility .
    • Photo-bleaching under UV irradiation (λₑₓ = 365 nm) reduces long-term stability .
  • Mitigation Strategies :
    • Functionalization with polyethylene glycol (PEG) enhances aqueous solubility .
    • Encapsulation in silica nanoparticles improves photostability .

Q. How do DATPA-derived MOFs compare to terephthalic acid (TPA)-based analogs in gas adsorption?

PropertyDATPA-MOF (e.g., DATPA-ZIF-8)TPA-MOF (e.g., MOF-5)
CO₂ Uptake (298 K, 1 bar)2.8 mmol/g1.2 mmol/g
BET Surface Area1100 m²/g900 m²/g
Selectivity (CO₂/N₂)28:112:1
Advantage : DATPA’s amine groups enhance CO₂-philicity via Lewis acid-base interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.